

## The Evolution and Development of HER2-Targeted Peptide Vaccines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The human epidermal growth factor receptor 2 (HER2) has long been identified as a critical oncogene, particularly in a significant subset of breast cancers. While monoclonal antibody therapies targeting HER2 have revolutionized patient outcomes, the quest for more durable and broadly applicable treatments has led to the exploration of active immunotherapy, specifically therapeutic vaccines. This technical guide provides an in-depth history of the development of HER2-targeted peptide vaccines, detailing the scientific rationale, key vaccine candidates, clinical trial outcomes, and the immunological assays used to evaluate their efficacy. From the initial focus on single cytotoxic T-lymphocyte (CTL) epitopes to the development of multi-epitope and combination strategies, this document traces the evolution of this promising therapeutic modality.

#### **Introduction: The Rationale for Targeting HER2**

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Overexpression of HER2, found in approximately 15-30% of breast cancers, leads to the formation of HER2 homodimers and heterodimers with other ErbB family members, such as HER1 (EGFR) and HER3. This dimerization triggers the autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signaling pathways.







The two major signaling cascades activated by HER2 are the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways. These pathways are integral to regulating cell proliferation, survival, differentiation, and angiogenesis. In HER2-overexpressing cancers, the constitutive activation of these pathways drives uncontrolled tumor growth and is associated with a more aggressive disease phenotype and poorer prognosis.[2]

The success of HER2-targeted therapies, such as the monoclonal antibody trastuzumab, validates HER2 as a prime target for cancer therapy. However, the limitations of passive immunotherapy, including the development of resistance and the requirement for ongoing treatment, have spurred interest in therapeutic vaccines that can induce a durable, HER2-specific immune response.





Figure 1: HER2 Signaling Pathway

Click to download full resolution via product page

Figure 1: Simplified HER2 signaling pathway leading to tumor growth.



# The Historical Development of HER2-Targeted Peptide Vaccines

The development of HER2-targeted peptide vaccines has progressed through several stages, from the initial identification of immunogenic peptides to the design of more complex vaccines aimed at eliciting a comprehensive immune response.

## First-Generation Vaccines: Targeting Cytotoxic T-Lymphocytes

The initial foray into HER2 peptide vaccines focused on identifying short peptide epitopes capable of binding to Major Histocompatibility Complex (MHC) class I molecules and activating HER2-specific CD8+ cytotoxic T-lymphocytes (CTLs).

- E75 (**Nelipepimut-S**): One of the earliest and most extensively studied HER2-derived peptides is E75, a nine-amino-acid peptide (KIFGSLAFL) from the extracellular domain of HER2.[3] Preclinical studies in the early 1990s identified E75 as a potent stimulator of CTLs that could lyse HER2-expressing tumor cells.[3] Early clinical trials in patients with metastatic cancers showed that E75, when administered with an adjuvant like granulocyte-macrophage colony-stimulating factor (GM-CSF), was safe and could induce a peptide-specific immune response.[3]
- GP2: Another MHC class I peptide, GP2 (IISAVVGIL), is derived from the transmembrane domain of HER2. Similar to E75, GP2 was developed to stimulate a CD8+ T-cell response.
   Phase I trials demonstrated its safety and immunogenicity, paving the way for further clinical investigation.

# Second-Generation Vaccines: Engaging T-Helper Cells and Multi-Epitope Strategies

A limitation of the first-generation vaccines was their reliance on a single CTL epitope, which could be insufficient to induce a robust and sustained anti-tumor response. This led to the development of second-generation vaccines designed to engage CD4+ T-helper cells and incorporate multiple epitopes.



- AE37: To broaden the immune response, the AE37 vaccine was developed. It consists of a
  15-amino-acid peptide from the intracellular domain of HER2 (AE36) linked to the Ii-Key
  peptide, which enhances its binding to MHC class II molecules. This design primarily aims to
  activate CD4+ T-helper cells, which are crucial for orchestrating a comprehensive anti-tumor
  immune response, including the activation and maintenance of CTLs.
- Multi-epitope Vaccines: Recognizing the potential for a more potent and durable immune response, researchers began to explore vaccines that combine multiple HER2-derived peptides. These vaccines often include both MHC class I and class II epitopes to simultaneously activate both CD8+ and CD4+ T-cells.

## Combination Therapies: Synergizing with Standard of Care

A significant advancement in the field has been the combination of HER2 peptide vaccines with standard-of-care treatments, particularly trastuzumab. The rationale is that trastuzumab can enhance the efficacy of the vaccine by increasing the presentation of HER2 antigens to the immune system and by priming T-cells.





Figure 2: Evolution of HER2-Targeted Peptide Vaccines

Click to download full resolution via product page

Figure 2: The logical progression of HER2 peptide vaccine development.

## **Clinical Trial Data Summary**

The clinical development of HER2-targeted peptide vaccines has yielded a wealth of data on their safety, immunogenicity, and clinical efficacy. The following tables summarize key quantitative data from clinical trials of the most prominent vaccine candidates.

### **Immunogenicity of HER2 Peptide Vaccines**



| Vaccine                    | Trial Phase                                                 | Number of Patients     | Immunologi<br>c Endpoint                                                    | Results                                                               | Citation(s) |
|----------------------------|-------------------------------------------------------------|------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------|
| E75<br>(Nelipepimut-<br>S) | 1/11                                                        | 187                    | Delayed-Type<br>Hypersensitiv<br>ity (DTH)                                  | Significant increase in DTH reaction in vaccinated group vs. control. |             |
| CD8+ T-cell<br>Numbers     | Significant change in CD8+ T-cell numbers post-vaccination. |                        |                                                                             |                                                                       |             |
| GP2                        | I                                                           | 18                     | GP2-specific<br>CD8+ T-cells                                                | Increase from 0.4% to 1.1% (p < 0.001).                               |             |
| DTH<br>Reaction            | Increase from<br>0 mm to 27.5<br>mm (p <<br>0.001).         |                        |                                                                             |                                                                       |             |
| II                         | 180                                                         | CD8+ T-cell<br>Numbers | Significant<br>change in<br>CD8+ T-cell<br>numbers<br>post-<br>vaccination. |                                                                       |             |
| AE37                       | I                                                           | 15                     | DTH<br>Reaction                                                             | Increased to<br>56 mm² after<br>injection.                            |             |
| T-cell<br>Proliferation    | Dose-<br>dependent<br>increase in<br>HER2-                  |                        |                                                                             |                                                                       |             |



|          | specific T-cell proliferation. |                     |                                   |                                               |
|----------|--------------------------------|---------------------|-----------------------------------|-----------------------------------------------|
| HER-Vaxx | II                             | 19 (Vaccine<br>arm) | HER2-<br>specific IgG<br>and IgG1 | High levels induced (p < 0.001 vs. controls). |

## **Clinical Efficacy of HER2 Peptide Vaccines**



| Vaccine                                        | Trial<br>Phase                                             | Patient<br>Populatio<br>n                               | N<br>(Vaccine/<br>Control)     | Endpoint                 | Result<br>(Vaccine<br>vs.<br>Control) | Citation(s<br>) |
|------------------------------------------------|------------------------------------------------------------|---------------------------------------------------------|--------------------------------|--------------------------|---------------------------------------|-----------------|
| E75<br>(Nelipepim<br>ut-S)                     | II                                                         | Node- positive & high-risk node- negative breast cancer | 108 / 79                       | 5-year DFS<br>Rate       | 89.7% vs.<br>80.2%<br>(p=0.08)        |                 |
| Recurrenc<br>e Rate                            | 5.6% vs.<br>14.2% (at<br>18-month<br>follow-up,<br>p=0.04) |                                                         |                                |                          |                                       | _               |
| GP2                                            | II                                                         | HER2-<br>expressing<br>breast<br>cancer                 | 89 / 91                        | 5-year DFS<br>Rate (ITT) | 88% vs.<br>81%<br>(p=0.43)            |                 |
| HER2 3+ patients (per- treatment)              | 51 / 50                                                    | 5-year DFS<br>Rate                                      | 100% vs.<br>89%<br>(p=0.08)    |                          |                                       |                 |
| AE37                                           | II                                                         | HER2-<br>expressing<br>breast<br>cancer                 | 153 / 145                      | 5-year DFS<br>Rate       | 80.8% vs.<br>79.5%<br>(p=0.70)        |                 |
| Triple- negative breast cancer (TNBC) subgroup | 25 / 25                                                    | DFS Rate                                                | 77.7% vs.<br>49.0%<br>(p=0.12) |                          |                                       | _               |



| HER-Vaxx      | II                                                | Advanced<br>Gastric<br>Cancer | 19 / 17 | Median OS | 13.9<br>months vs.<br>8.31<br>months<br>(HR 0.60) |
|---------------|---------------------------------------------------|-------------------------------|---------|-----------|---------------------------------------------------|
| Median<br>PFS | 6.93<br>months vs.<br>6.01<br>months<br>(HR 0.80) |                               |         |           |                                                   |

Safety and Toxicity of HER2 Peptide Vaccines

| Vaccine                | Trial Phase | Most Common<br>Adverse<br>Events (All<br>Grades)        | Grade 3/4<br>Adverse<br>Events                        | Citation(s) |
|------------------------|-------------|---------------------------------------------------------|-------------------------------------------------------|-------------|
| E75<br>(Nelipepimut-S) | 1/11        | Injection site reactions, fatigue, myalgia              | Low incidence, primarily related to GM-CSF.           |             |
| GP2                    | II          | Injection site reactions, fatigue, headache, myalgia    | Minimal,<br>comparable to<br>GM-CSF alone.            |             |
| AE37                   | II          | Minimal toxicities reported.                            | No significant differences compared to control.       |             |
| HER-Vaxx               | II          | No additional toxicity due to the vaccine was observed. | Similar rates of serious TEAEs to chemotherapy alone. |             |



Check Availability & Pricing

# **Experimental Protocols for Immunological Monitoring**

The evaluation of HER2-targeted peptide vaccines relies on a suite of immunological assays to quantify the induced immune response. The following sections provide detailed methodologies for key experiments.





Figure 3: General Experimental Workflow for Vaccine Development

Click to download full resolution via product page

Figure 3: A generalized workflow for the development and evaluation of HER2-targeted peptide vaccines.



## Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secretion

Objective: To quantify the frequency of antigen-specific T-cells that secrete IFN-y upon stimulation with a HER2 peptide.

#### Methodology:

- Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.
- Cell Plating: Wash the plate to remove unbound antibody and block with cell culture medium for at least 2 hours at 37°C. Add peripheral blood mononuclear cells (PBMCs) from the vaccinated patient to the wells in the presence or absence of the specific HER2 peptide. Include positive (e.g., PHA) and negative controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.
- Detection: Discard the cells and wash the plate. Add a biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at 37°C.
- Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 45 minutes at room temperature.
- Substrate Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT).
   Incubate for approximately 5 minutes until spots develop.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-y-secreting cells.

### Chromium-51 (51Cr) Release Cytotoxicity Assay

Objective: To measure the ability of vaccine-induced CTLs to lyse HER2-expressing target cells.



#### Methodology:

- Target Cell Labeling: Incubate HER2-expressing tumor cells (target cells) with <sup>51</sup>Cr for 1-2 hours. This allows the radioactive chromium to be taken up by the cells.
- Co-culture: Wash the labeled target cells to remove excess <sup>51</sup>Cr. Co-culture the target cells with effector cells (CTLs from the vaccinated patient) at various effector-to-target (E:T) ratios in a 96-well plate.
- Controls: Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent to lyse all cells).
- Incubation: Incubate the plate for 4-5 hours at 37°C to allow for cell lysis.
- Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
- Radioactivity Measurement: Measure the amount of <sup>51</sup>Cr released into the supernatant using a gamma counter.
- Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

#### Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify the phenotype of HER2-specific T-cells (e.g., CD4+ or CD8+) that produce specific cytokines (e.g., IFN-y, TNF- $\alpha$ ).

#### Methodology:

- Cell Stimulation: Stimulate PBMCs from the vaccinated patient with the HER2 peptide in the
  presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. This allows
  cytokines to accumulate within the cells.
- Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).



- Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., formaldehyde) to preserve their structure, and then permeabilize the cell membrane with a permeabilization buffer to allow antibodies to enter the cell.
- Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-y, anti-TNF-α).
- Data Acquisition: Acquire the data on a flow cytometer, which measures the fluorescence of each individual cell.
- Analysis: Analyze the data using flow cytometry software to identify the percentage of CD4+
   or CD8+ T-cells that are positive for the specific cytokine(s) in response to the HER2 peptide.

#### **Delayed-Type Hypersensitivity (DTH) Assay**

Objective: To assess the in vivo cell-mediated immune response to the HER2 peptide.

#### Methodology:

- Sensitization: The patient is sensitized to the HER2 peptide through the vaccination series.
- Challenge: After a defined period following vaccination, a small, non-immunizing dose of the HER2 peptide is injected intradermally.
- Measurement: After 48-72 hours, the injection site is examined for induration (hardening) and erythema (redness). The diameter of the induration is measured in two directions.
- Interpretation: The size of the DTH reaction is a measure of the in vivo T-cell response to the antigen. A positive DTH response indicates the presence of a memory T-cell response.

#### **Future Directions and Conclusion**

The development of HER2-targeted peptide vaccines has made significant strides, demonstrating their potential as a safe and immunogenic therapeutic strategy. While clinical efficacy has been observed in some trials, particularly in certain patient subgroups, the overall clinical benefit has been modest.

Future directions in this field are likely to focus on:



- Optimizing Vaccine Formulations: This includes the development of novel adjuvants and delivery systems to enhance immunogenicity.
- Combination Strategies: Further exploration of combining peptide vaccines with other immunotherapies, such as checkpoint inhibitors, is a promising avenue.
- Personalized Vaccines: The use of neoantigens, which are unique to an individual's tumor, to create personalized peptide vaccines could lead to more potent and specific anti-tumor immune responses.
- Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular vaccine will be crucial for the successful clinical implementation of this therapeutic approach.

In conclusion, the history of HER2-targeted peptide vaccine development is a testament to the ongoing efforts to harness the power of the immune system to combat cancer. While challenges remain, the knowledge gained from past and ongoing research provides a solid foundation for the future development of more effective and broadly applicable cancer vaccines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The GP2 peptide: a HER2/neu-based breast cancer vaccine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid generation of sustainable HER2-specific T cell immunity in HER2 breast cancer patients using a degenerate HLA class II epitope vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development and use of the E75 (HER2 369–377) peptide vaccine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolution and Development of HER2-Targeted Peptide Vaccines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1678017#the-history-of-her2-targeted-peptide-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com